molecular formula C12H16F3N3 B2521073 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline CAS No. 223786-29-6

4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline

Cat. No.: B2521073
CAS No.: 223786-29-6
M. Wt: 259.276
InChI Key: USTSWOLARJXUFU-UHFFFAOYSA-N
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Description

Chemical Structure: 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline consists of a piperazine ring substituted with a trifluoroethyl group (-CH₂CF₃) at the 4-position and an aniline moiety at the para position of the benzene ring.
Molecular Formula: C₁₂H₁₆F₃N₃ .
Molecular Weight: 259.3 g/mol (calculated).
Key Features: The trifluoroethyl group enhances lipophilicity and metabolic stability, while the piperazine-aniline scaffold is common in bioactive molecules, particularly in CNS and antimicrobial agents .

Properties

IUPAC Name

4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3/c13-12(14,15)9-17-5-7-18(8-6-17)11-3-1-10(16)2-4-11/h1-4H,5-9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTSWOLARJXUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223786-29-6
Record name 4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline typically involves the reaction of 4-chloroaniline with 1-(2,2,2-trifluoroethyl)piperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications across multiple fields:

Medicinal Chemistry

Research indicates that this compound may serve as an intermediate in the synthesis of pharmaceutical agents. Its unique structure allows it to interact with specific molecular targets such as enzymes and receptors.

Case Study: Anticancer Activity

In vitro studies have shown that 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline exhibits significant antiproliferative effects against cancer cell lines such as MCF-7 and MDA-MB-231. The compound demonstrated IC50 values ranging from 0.87 to 12.91 μM, outperforming standard chemotherapeutics like 5-Fluorouracil in selectivity and efficacy against resistant strains .

Antimicrobial Research

The compound has also been evaluated for its antimicrobial properties. In screening assays against various strains of bacteria, including Staphylococcus aureus and Enterococcus faecalis, it exhibited minimal inhibitory concentrations (MICs) between 0.25–1 μg/mL .

Chemical Synthesis

As a building block in organic synthesis, this compound is utilized to create more complex fluorinated derivatives. Its reactivity in nucleophilic substitution reactions allows for the development of novel compounds with enhanced properties .

Research into the biological mechanisms of this compound suggests several potential interactions:

  • Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases involved in cell signaling pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at certain G-protein coupled receptors (GPCRs), influencing various physiological responses .

Mechanism of Action

The mechanism of action of 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Substituent Variations on Piperazine

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Piperazine Key Properties/Applications
4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline (Target) C₁₂H₁₆F₃N₃ 259.3 -CH₂CF₃ High lipophilicity; potential CNS activity
4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline C₁₅H₂₂N₂ 230.0 -CH₂CH₂(4-methylpiperazine) Colorless to light yellow solid; used in small-molecule drug synthesis
4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline C₁₆H₂₆N₄O 290.3 -CH₂CH₂(morpholine) Increased polarity due to morpholine oxygen; improved solubility
2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline C₁₃H₁₈F₃N₃ 273.3 -CH(CH₃)CF₃ Trifluoropropyl group enhances steric bulk; may affect receptor binding

Substituent Variations on Aniline

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Aniline Key Properties/Applications
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline C₁₃H₁₈F₃N₃ 273.3 -CH₂(4-methylpiperazine), -CF₃ (meta) Trifluoromethyl group reduces electron density at NH₂; used in advanced drug intermediates
3-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]aniline C₁₆H₁₇ClFN₃ 305.8 -Cl (meta), -F (on phenylpiperazine) Halogenation increases steric/electronic effects; potential antimicrobial activity

Functional Group Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties/Applications
4-[4-(Trifluoroacetyl)piperazin-1-yl]aniline C₁₂H₁₂F₃N₃O 273.3 -COCF₃ Electron-withdrawing trifluoroacetyl reduces piperazine basicity; impacts solubility
4-(4-Methylpiperazin-1-ylmethyl)phenylamine C₁₂H₁₉N₃ 205.3 -CH₂(4-methylpiperazine) Flexible methylene linker; common in kinase inhibitors

Key Research Findings

Electronic and Steric Effects

  • Trifluoroethyl vs. Methyl : The -CH₂CF₃ group in the target compound decreases piperazine basicity (pKa ~7.5 vs. ~9.0 for methyl analogs) due to electron withdrawal, altering protonation states in physiological conditions .

Pharmacokinetic Implications

  • Lipophilicity : LogP values (estimated):
    • Target compound: ~2.5 (high due to -CF₃).
    • Morpholine derivative (): ~1.8 (lower due to polar oxygen) .
  • Metabolic Stability: Trifluoroethyl and trifluoromethyl groups resist CYP450-mediated metabolism, extending half-life compared to non-fluorinated analogs .

Biological Activity

4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H16F3N3, with a molecular weight of 259.27 g/mol. Its structure features a piperazine ring and a trifluoroethyl group, which enhance its lipophilicity and biological activity.

The mechanism of action for this compound involves:

  • Interaction with Molecular Targets : The trifluoroethyl group increases the compound's ability to penetrate cell membranes, allowing it to interact with various enzymes and receptors within cells.
  • Modulation of Biological Pathways : The compound may influence enzyme activity and protein-protein interactions, leading to various biological effects .

1. Antiparasitic Activity

Research has indicated that derivatives of phenylpiperazine, including those related to this compound, exhibit significant antiparasitic properties. A study synthesized multiple phenylpiperazine derivatives and evaluated their acaricidal activity against Tetranychus urticae, revealing that certain derivatives showed high levels of efficacy against both adult mites and their eggs .

2. Acaricidal Activity

The compound has been assessed for its acaricidal activity, demonstrating effectiveness against various pest species. The structure-activity relationship (SAR) analysis indicated that modifications to the piperazine structure could enhance efficacy against specific targets .

Case Study 1: Synthesis and Evaluation

A study synthesized 33 new phenylpiperazine derivatives to evaluate their acaricidal activities. Among these, compounds with similar structures to this compound showed promising results against Tetranychus urticae, suggesting potential applications in agricultural pest control .

Research Findings

Study Findings Implications
Synthesis of phenylpiperazine derivativesIdentified potent acaricidal activity against Tetranychus urticaePotential use in pest management
Antiparasitic activity assessmentDemonstrated effectiveness in inhibiting parasite growthPossible application in treating parasitic infections
Structure-activity relationship analysisModifications can enhance biological activityGuides future drug design efforts

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